{N},{N}'-DI-{TERT}-BUTYLBIPHENYL-2,2'-DICARBOXAMIDE
Overview
Description
N,N’-Di-tert-butylbiphenyl-2,2’-dicarboxamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two tert-butyl groups and two carboxamide groups attached to a biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-tert-butylbiphenyl-2,2’-dicarboxamide typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Di-tert-butylbiphenyl-2,2’-dicarboxamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-tert-butylbiphenyl-2,2’-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Biphenyl-2,2’-dicarboxylic acid.
Reduction: Biphenyl-2,2’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
N,N’-Di-tert-butylbiphenyl-2,2’-dicarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its ability to interact with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which N,N’-Di-tert-butylbiphenyl-2,2’-dicarboxamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes.
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with two tert-butyl groups but lacking the carboxamide functionality.
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide: A compound with similar tert-butyl groups but a different core structure.
Uniqueness: N,N’-Di-tert-butylbiphenyl-2,2’-dicarboxamide is unique due to the presence of both tert-butyl and carboxamide groups, which impart distinct chemical and physical properties. This combination allows for versatile reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-2-[2-(tert-butylcarbamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-21(2,3)23-19(25)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(26)24-22(4,5)6/h7-14H,1-6H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYUDYWTSDBSMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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